molecular formula C9H8FN3 B2555614 1-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 727967-95-5

1-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2555614
CAS No.: 727967-95-5
M. Wt: 177.182
InChI Key: KOTZBCKOEKMKPE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it significant in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-pyrazol-5-amine can be synthesized through a multi-step process. One common method involves the reaction of 4-fluoroaniline with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with an appropriate diketone or α,β-unsaturated ketone to form the pyrazole ring via cyclization. The reaction conditions typically involve heating under reflux in the presence of a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For instance, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways. The fluorophenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTZBCKOEKMKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727967-95-5
Record name 1-(4-fluorophenyl)-1H-pyrazol-5-amine
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